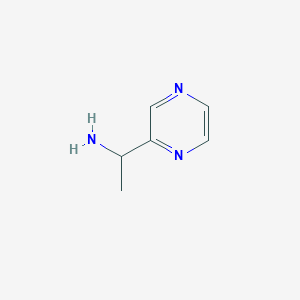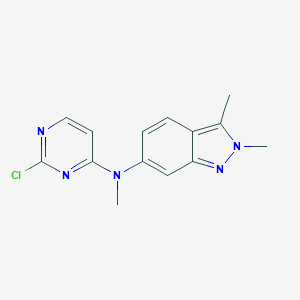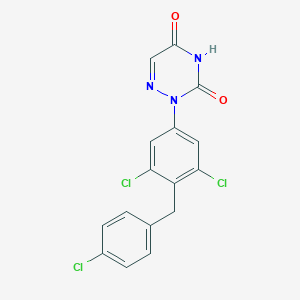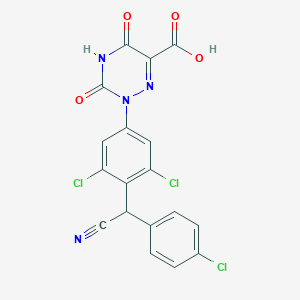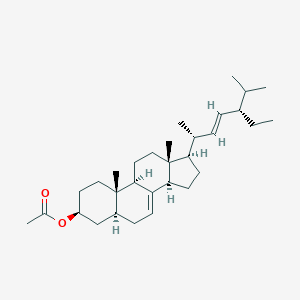
Acétate d'alpha-spinastérol
Vue d'ensemble
Description
Spinasteryl acetate is a steroidal compound that has attracted the attention of researchers due to its potential applications . It is found in the leaves of Ardisia pyramidalis (Cav.) Pers. (Myrsinaceae) .
Molecular Structure Analysis
The molecular structure of Spinasteryl acetate can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy . Unfortunately, the specific NMR data for Spinasteryl acetate is not available in the search results.Applications De Recherche Scientifique
Potentiel anticancéreux
Acétate d'alpha-spinastérol : a été étudié pour ses propriétés anticancéreuses potentielles. La recherche suggère qu'il peut affecter la viabilité des cellules cancéreuses humaines. Par exemple, des tests de cytotoxicité utilisant des cellules hépatiques Hep G2 et des cellules sanguines HL-60 ont montré des résultats prometteurs . La capacité du composé à induire l'apoptose et à inhiber la prolifération cellulaire en fait un candidat pour une étude plus approfondie en thérapie anticancéreuse.
Effets antidiabétiques
L'this compound a été observé pour inhiber l'absorption intestinale du glucose, ce qui est crucial pour la gestion de la glycémie chez les patients diabétiques . Sa puissance inhibitrice sur l'α-glucosidase suggère qu'il pourrait être utilisé pour améliorer l'hyperglycémie en augmentant l'absorption du glucose dans les cellules musculaires squelettiques .
Propriétés phytotoxiques
Il est intéressant de noter que l'this compound a été identifié dans les racines de Impatiens glandulifera, une plante invasive en Europe. Les propriétés phytotoxiques de ce composé pourraient être exploitées pour le développement d'herbicides naturels, offrant une alternative écologique aux herbicides chimiques .
Mécanisme D'action
Target of Action
Alpha-Spinasterol acetate, also known as Spinasteryl acetate, primarily targets the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor . This receptor is a non-selective cation channel that responds to a wide range of stimuli . It has been reported to modulate seizure activity in animal models of seizures and epilepsy . Additionally, alpha-Spinasterol acetate also inhibits COX-1 and COX-2 activities .
Mode of Action
Alpha-Spinasterol acetate acts as a selective antagonist for the TRPV1 receptor . As an antagonist, it binds to the receptor and blocks its activation, thereby inhibiting the physiological response . It also inhibits the activities of COX-1 and COX-2, enzymes involved in inflammation and pain .
Biochemical Pathways
It is known that trpv1 receptors and cox enzymes play crucial roles in various biological processes, including pain perception, inflammation, and regulation of body temperature . Therefore, the antagonistic action of alpha-Spinasterol acetate on these targets could potentially affect these processes.
Pharmacokinetics
It is known that alpha-spinasterol is characterized by good blood-brain permeability , which suggests that it can cross the blood-brain barrier and exert its effects in the central nervous system.
Result of Action
Alpha-Spinasterol acetate has been shown to have significant anticonvulsant effects in various seizure tests . It increases the seizure threshold, reducing the likelihood of seizure occurrence . It also has anti-inflammatory properties due to its inhibitory action on COX enzymes .
Avantages Et Limitations Des Expériences En Laboratoire
The use of spinasteryl acetate in laboratory experiments has several advantages. It is relatively easy to synthesize and is available in a high purity and yield. Additionally, it is relatively stable and has a low cost. However, there are also some limitations. Spinasteryl acetate is not water soluble, which can make it difficult to use in certain experiments. Additionally, the exact mechanism of action is not yet fully understood, which can make it difficult to study its effects.
Orientations Futures
The potential therapeutic applications of spinasteryl acetate are still being studied. Future research should focus on identifying the exact mechanism of action of spinasteryl acetate and further exploring its potential to reduce inflammation, protect against oxidative stress, reduce cholesterol levels, and protect against neurodegenerative diseases. Additionally, further research should be done to determine the optimal dosage and formulation of spinasteryl acetate for therapeutic use. Finally, further research should be done to explore the potential of spinasteryl acetate to be used in combination with other compounds to further enhance its therapeutic effects.
Analyse Biochimique
Biochemical Properties
Alpha-Spinasterol acetate interacts with various enzymes, proteins, and other biomolecules. It has been identified as a selective antagonist for the transient receptor potential vanilloid 1 (TRPV1) receptor . It also exhibits antioxidant, anticonvulsant, antidepressant, and anti-inflammatory properties . Furthermore, it has been reported to inhibit cyclooxygenases (COX1 and COX2), enzymes involved in inflammation and pain .
Cellular Effects
Alpha-Spinasterol acetate has been shown to have significant effects on various types of cells and cellular processes. For instance, it has an inhibitory potency on glomerular mesangial cell proliferation . It also enhances glucose uptake activity , which could influence cellular metabolism. Moreover, it has been found to reduce the viability of hepatic Hep G2 cells and blood HL-60 cells .
Molecular Mechanism
At the molecular level, Alpha-Spinasterol acetate exerts its effects through various mechanisms. It has been reported to inhibit intestinal absorption of glucose . It also exhibits antinociceptive efficacy via dual actions against TRPV1 and cyclooxygenases . Furthermore, it can directly affect membrane structure and packing in a manner similar to cholesterol .
Dosage Effects in Animal Models
In animal models, Alpha-Spinasterol acetate has shown significant anticonvulsant effects at doses of 0.1-1 mg/kg . It also exhibits antidepressant effects at doses of 1-2 mg/kg and anti-inflammatory effects at doses of 0.001-1 mg/kg
Metabolic Pathways
It is known that sterols, including Alpha-Spinasterol acetate, are integral components of the membrane lipid bilayer and are involved in many processes occurring in plants, ranging from regulation of growth and development to stress resistance .
Subcellular Localization
As a sterol, it is likely to be found within the lipid bilayer of cell membranes
Propriétés
IUPAC Name |
[(3S,5S,9R,10S,13R,14R,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H50O2/c1-8-23(20(2)3)10-9-21(4)27-13-14-28-26-12-11-24-19-25(33-22(5)32)15-17-30(24,6)29(26)16-18-31(27,28)7/h9-10,12,20-21,23-25,27-29H,8,11,13-19H2,1-7H3/b10-9+/t21-,23-,24+,25+,27-,28+,29+,30+,31-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQLULFBGTFJDEB-LSEHKVPYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)OC(=O)C)C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H50O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901345812 | |
| Record name | Spinasteryl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901345812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4651-46-1 | |
| Record name | Spinasteryl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004651461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spinasteryl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901345812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential anti-angiogenic effects of Spinasteryl acetate and what is the proposed mechanism?
A1: Spinasteryl acetate, isolated from the leaves of Ardisia pyramidalis, has demonstrated potential anti-angiogenic properties. [, ] In the Chorioallantoic membrane (CAM) vascularity assay, Spinasteryl acetate induced capillary hemorrhaging and the formation of ghost vessels, ultimately leading to a non-functional chorioallantoic membrane. [] This suggests that Spinasteryl acetate may disrupt blood vessel formation, though the exact mechanism of action remains to be elucidated.
Q2: Besides Ardisia pyramidalis, are there other natural sources for Spinasteryl acetate?
A2: Yes, Spinasteryl acetate has also been identified in the starfish Asterina pectinifera. [] In this marine organism, it was found alongside other sterols like Δ7-spinastenol and Δ7-cholestenol.
Q3: Have there been any studies on the toxicity of Spinasteryl acetate?
A3: Yes, a study investigated the toxicity of Spinasteryl acetate on Artemia salina nauplii and Danio rerio embryos. [] Spinasteryl acetate demonstrated toxicity to A. salina with an LC50 of 0.52 mg/ml after 48 hours of exposure. In D. rerio embryos, exposure to Spinasteryl acetate led to teratogenic effects such as axial deformation, pericardial edema, and yolk sac edema.
Q4: How does Spinasteryl acetate compare to other compounds isolated from Ardisia pyramidalis in terms of biological activity?
A4: Ardisia pyramidalis also yields a mixture of α-amyrin, β-amyrin, and bauerenol. [] While all these compounds, including Spinasteryl acetate, exhibited toxicity to A. salina, the mixtures of α-amyrin, β-amyrin, and bauerenol were further tested for their effect on D. rerio caudal fin regeneration. Exposure to these triterpene mixtures resulted in shorter caudal fin regeneration lengths, suggesting a potential impact on tissue regeneration processes.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






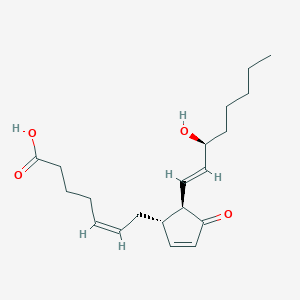
![2-Azabicyclo[4.2.0]octa-1(6),4-dien-3-one](/img/structure/B32015.png)
![3-Pentenoic acid,5-[(2R,3S,4S,6R)-tetrahydro-4,6-dihydroxy-2-[(1E,3S)-3-hydroxy-1-octen-1-yl]-2H-pyran-3-yl]-,(3Z)-](/img/structure/B32016.png)
